molecular formula C19H28N2O3 B14671685 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran CAS No. 39552-03-9

2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran

Cat. No.: B14671685
CAS No.: 39552-03-9
M. Wt: 332.4 g/mol
InChI Key: UKZDLWGAECFGQA-UHFFFAOYSA-N
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Description

2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the isopropylimino and hydroxy-isopropylaminopropoxy groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reagents such as palladium nanoparticles and hypervalent iodine reagents are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

39552-03-9

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[[2-(C-methyl-N-propan-2-ylcarbonimidoyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C19H28N2O3/c1-12(2)20-10-16(22)11-23-17-8-6-7-15-9-18(24-19(15)17)14(5)21-13(3)4/h6-9,12-13,16,20,22H,10-11H2,1-5H3

InChI Key

UKZDLWGAECFGQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=NC(C)C)C)O

Origin of Product

United States

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